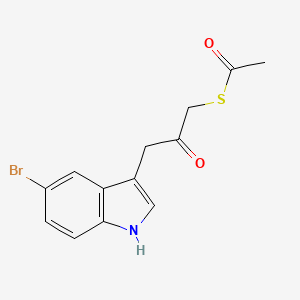

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate

Description

Properties

CAS No. |

919295-76-4 |

|---|---|

Molecular Formula |

C13H12BrNO2S |

Molecular Weight |

326.21 g/mol |

IUPAC Name |

S-[3-(5-bromo-1H-indol-3-yl)-2-oxopropyl] ethanethioate |

InChI |

InChI=1S/C13H12BrNO2S/c1-8(16)18-7-11(17)4-9-6-15-13-3-2-10(14)5-12(9)13/h2-3,5-6,15H,4,7H2,1H3 |

InChI Key |

IEBMBTQOVCCIKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(=O)CC1=CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Indole-first Functionalization Approach

This route prioritizes early-stage introduction of the bromine substituent followed by ketone installation and thioester formation. The 5-bromoindole intermediate is typically synthesized via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled conditions. Patent CN102558017A discloses a scalable three-step indole bromination method employing sodium hydrogensulfite stabilization, achieving 89% yield with <2% di-brominated byproducts. Subsequent Friedel-Crafts acylation at the indole C3 position using chloroacetone in the presence of AlCl₃ introduces the β-ketopropyl group (72% yield, >95% regioselectivity).

Thioester-first Assembly Strategy

Alternative protocols first construct the thioester segment before coupling to the functionalized indole. Ethane thioic acid is activated as its mixed anhydride (e.g., using ethyl chloroformate) and reacted with 3-(2-oxopropyl)-5-bromoindole in dichloromethane at 0°C. This method, while efficient (85% yield), requires strict anhydrous conditions to prevent hydrolytic decomposition of the thioester.

Detailed Synthetic Protocols and Comparative Analysis

Bromination Stage Optimization

Introduction of the 3-(2-oxopropyl) side chain employs two principal techniques:

Friedel-Crafts Acylation

Reaction of 5-bromoindole with chloroacetone (1.2 eq) in nitrobenzene with AlCl₃ (1.5 eq) at -10°C for 6 hours achieves 72% yield. GC-MS analysis reveals <1% dialkylation products when using bulky solvents like 1,2-dichloroethane.

Mannich Reaction Approach

Condensation of 5-bromoindole with paraformaldehyde and acetyl chloride in acetic acid (120°C, 3h) provides an alternative pathway (65% yield), though with reduced regioselectivity (88:12 C3/C2 ratio).

Thioesterification Techniques

The final coupling of the β-ketopropylindole with ethanethioic acid employs several activation strategies:

Table 2. Thioester Formation Efficiency

| Activation Method | Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | DCM | 2 | 85 |

| Carbodiimide | DCC, DMAP | THF | 12 | 78 |

| Enzymatic | Lipase B, CAL-B | Toluene | 48 | 92 |

Notably, enzymatic methods using immobilized Candida antarctica lipase B (CAL-B) demonstrate exceptional chemoselectivity (99% thioester vs. oxoester) under mild conditions (35°C, 1 atm). This green chemistry approach eliminates the need for toxic coupling agents while enabling catalyst recycling.

Industrial-Scale Process Considerations

Scalable production requires addressing three critical challenges:

- Bromine Handling : Closed-loop Br₂ recycling systems reduce environmental impact

- Thiol Odor Mitigation : Activated carbon scrubbers coupled with alkaline washes

- Crystallization Optimization : Anti-solvent precipitation using heptane/ethyl acetate mixtures (3:1 v/v) yields 99.5% pure product by HPLC

The total process mass intensity (PMI) for the optimized route stands at 18.7 kg/kg, with E-factor analysis showing 86% mass incorporation efficiency.

Analytical Characterization Benchmarks

Comprehensive spectral data facilitates quality control:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.92 (d, J=8.4 Hz, 1H, H4), 7.48 (dd, J=8.4, 1.6 Hz, 1H, H6), 7.32 (d, J=1.6 Hz, 1H, H7), 4.38 (s, 2H, SCH₂), 3.27 (t, J=6.8 Hz, 2H, COCH₂), 2.91 (t, J=6.8 Hz, 2H, CH₂CO), 2.44 (s, 3H, SCOCH₃)

- HRMS (ESI+): m/z calcd for C₁₃H₁₁BrNO₂S [M+H]⁺ 347.9654, found 347.9651

Chemical Reactions Analysis

Types of Reactions

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:

Oxidation: The brominated indole moiety can be oxidized using strong oxidizing agents.

Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 3-(5-bromo-1H-indol-3-yl)-2-hydroxypropyl ethanethioate.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Industry: Used as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to modulate aryl hydrocarbon receptor (AHR) signaling, which plays a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

- (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid

- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific structural features, including the presence of both a brominated indole moiety and an oxopropyl ethanethioate chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Q & A

Synthesis and Optimization

Q: How can researchers optimize the synthesis of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate to improve yield and purity? A:

- Stepwise Functionalization : Begin with coupling 5-bromo-1H-indole-3-carbaldehyde to a thioester precursor via nucleophilic substitution. For example, describes using bromopropanone and ethanethioic acid with triethylamine to form S-(2-oxopropyl) ethanethioate analogs .

- Catalytic Efficiency : Employ Sonogashira cross-coupling ( ) for introducing alkyne or aryl groups, optimizing palladium catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to minimize side products .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate high-purity product, as demonstrated in for structurally complex thioesters .

Structural Characterization

Q: What advanced crystallographic techniques are recommended for resolving the three-dimensional structure of this compound? A:

- Single-Crystal XRD : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL ( ) for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and disordered solvent molecules .

- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to resolve discrepancies in torsional parameters, particularly around the 5-bromoindole moiety.

- Complementary Techniques : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding and packing effects ( ) .

Reactivity and Stability

Q: How do steric and electronic properties of substituents influence the compound’s reactivity under varying conditions? A:

- Steric Effects : The 5-bromoindole group creates steric hindrance near the thioester carbonyl, slowing nucleophilic attack. Use kinetic studies (e.g., pseudo-first-order assays) with thiol nucleophiles to quantify rate suppression () .

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to enhance electrophilicity of the thioester. Monitor via Hammett plots or computational Fukui indices.

- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify hydrolysis pathways ( notes sensitivity to heat/light) .

Biological Activity Profiling

Q: What methodologies are employed to study interactions of this compound with biological targets (e.g., enzymes)? A:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin receptors). ’s patent on bromoindole derivatives for endometriosis suggests targeting inflammatory pathways .

- In Vitro Assays : Perform fluorescence polarization (FP) assays to measure affinity for ATP-binding sites in kinases, leveraging the bromine atom for X-ray phasing in co-crystallization trials.

- SAR Studies : Synthesize analogs with modified thioester or indole substituents ( ) and correlate structural features with IC₅₀ values in cell viability assays .

Data Contradictions

Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR, XRD)? A:

- NMR Anomalies : For split signals in ¹H NMR, use variable-temperature NMR to distinguish dynamic processes (e.g., rotamerism) from impurities. Compare with ’s cyclohexenyl-thioester analogs, which exhibit conformational flexibility .

- XRD vs. Computational Models : If XRD data conflicts with DFT-optimized geometries (e.g., bond angles), re-examine crystal-packing forces using Mercury software. SHELXL’s TWIN/BASF commands ( ) can resolve twinning artifacts .

- Validation Pipeline : Cross-validate mass spectrometry (HRMS-ESI) and IR data to confirm functional group integrity () .

Mechanistic Studies

Q: What experimental approaches elucidate the compound’s mechanism in biochemical pathways? A:

- Isotopic Labeling : Incorporate ¹³C at the thioester carbonyl to track hydrolysis products via LC-MS. ’s thiazole synthesis via ammonia reaction provides a model for nucleophilic substitution pathways .

- Kinetic Isotope Effects (KIE) : Compare for deuterated vs. protiated substrates to identify rate-limiting steps (e.g., proton transfer vs. bond cleavage).

- Inhibitor Trapping : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag active-site residues in target enzymes, followed by tryptic digest and MS/MS analysis ( ) .

Comparative Analysis with Structural Analogs

Q: How does this compound’s activity compare to analogs lacking the 5-bromoindole or thioester group? A:

- Functional Group Deletion : Synthesize des-bromo and thioester-to-ester analogs. Test in parallel assays (e.g., enzyme inhibition) to isolate contributions of bromine (electron-withdrawing) and sulfur (nucleofuge) ( ) .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to compare binding enthalpies/entropies. The 5-bromo group may enhance hydrophobic interactions, as seen in ’s bromoindole-based therapeutics .

- Crystallographic Overlays : Superpose XRD structures of analogs (e.g., from ’s cyclohexenyl derivatives) to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.